

# LC-MS/MS method for quantifying Abiraterone Decanoate in plasma

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## Compound of Interest

Compound Name: Abiraterone Decanoate

Cat. No.: B15073790

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An LC-MS/MS method for the sensitive and selective quantification of the long-acting prodrug **Abiraterone Decanoate** and its active metabolite, Abiraterone, in human plasma has been developed and is described herein. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the pharmacokinetic analysis of this novel therapeutic agent.

**Abiraterone Decanoate** is an ester prodrug of Abiraterone, designed for intramuscular depot injection to provide controlled release and sustained therapeutic concentrations of Abiraterone. [1][2][3] Abiraterone itself is a potent inhibitor of the CYP17A1 enzyme, crucial for androgen biosynthesis, and is a standard treatment for advanced prostate cancer.[1][4] Given the administration of **Abiraterone Decanoate** as a long-acting formulation, a robust bioanalytical method is essential to accurately characterize its pharmacokinetic profile, including the rate of conversion to Abiraterone and the resulting plasma concentrations of both the prodrug and the active metabolite.[5][6]

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the simultaneous determination of **Abiraterone Decanoate** and Abiraterone in a complex biological matrix like plasma.[7] The protocol details a liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8][9]

## Experimental Protocols

## Materials and Reagents

- Analytes and Internal Standards:
  - **Abiraterone Decanoate** (Reference Standard)
  - Abiraterone (Reference Standard)
  - Abiraterone-d4 (Internal Standard for Abiraterone)
  - (Optional) **Abiraterone Decanoate-d4** (Internal Standard for **Abiraterone Decanoate**) or a suitable structural analog.
- Chemicals and Solvents:
  - Methanol (LC-MS Grade)
  - Acetonitrile (LC-MS Grade)
  - Water (LC-MS Grade/Deionized)
  - Formic Acid (LC-MS Grade)
  - Ammonium Formate (LC-MS Grade)
  - Methyl Tertiary Butyl Ether (MTBE) (HPLC Grade)[8]
  - Dimethyl Sulfoxide (DMSO)
- Biological Matrix:
  - Drug-free, K2EDTA human plasma

## Instrumentation

- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[8]

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
- Analytical Column: Zorbax Eclipse Plus C18 (150 mm x 2.1 mm, 3.5  $\mu$ m) or equivalent.[10][11]

## Preparation of Solutions

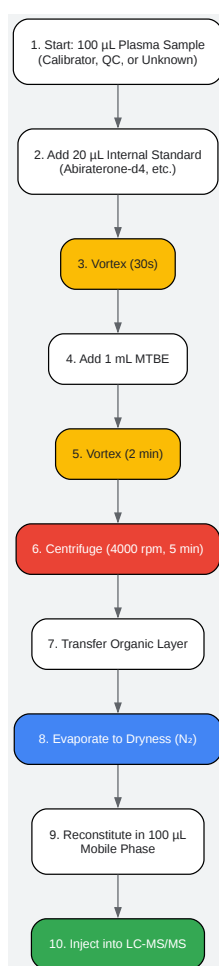
- Stock Solutions (1 mg/mL): Separately weigh and dissolve **Abiraterone Decanoate**, Abiraterone, and internal standards (IS) in DMSO or methanol to obtain 1 mg/mL stock solutions.[8][12] Store at -20°C.
- Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
- Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma. A suggested calibration range is 0.1-50 ng/mL for **Abiraterone Decanoate** and 1-500 ng/mL for Abiraterone, based on expected clinical concentrations.[12][13][14] QC samples should be prepared at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.

## Sample Preparation (Liquid-Liquid Extraction)

- Pipette 100  $\mu$ L of plasma sample (calibrator, QC, or unknown) into a 2 mL polypropylene microcentrifuge tube.
- Add 20  $\mu$ L of the internal standard working solution (containing Abiraterone-d4 and the IS for **Abiraterone Decanoate**).
- Vortex briefly for 30 seconds.[8]
- Add 1 mL of MTBE to the tube.[8]
- Vortex vigorously for 2 minutes to ensure thorough extraction.[15]
- Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.[8]

- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
- Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

## Visual Workflow for Sample Preparation



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Caption: Liquid-Liquid Extraction workflow for plasma samples.

## LC-MS/MS Method

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	Zorbax Eclipse Plus C18 (150 mm x 2.1 mm, 3.5 µm)[10][11]
Mobile Phase A	0.1% Formic Acid in Water[8]
Mobile Phase B	0.1% Formic Acid in Acetonitrile:Methanol (60:40)[8][10]
Flow Rate	0.2 mL/min[8]
Injection Volume	10 µL[8]
Column Temp.	40°C[8]

| Gradient | See Table 2 |

Table 2: LC Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	65	35
2.0	5	95
10.0	5	95
10.1	65	35

| 13.0 | 65 | 35 |

Table 3: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[4] [8]
Capillary Voltage	3.76 kV[12]
Desolvation Temp.	550°C[12]
Desolvation Gas	1000 L/h[12]
Collision Gas	Argon

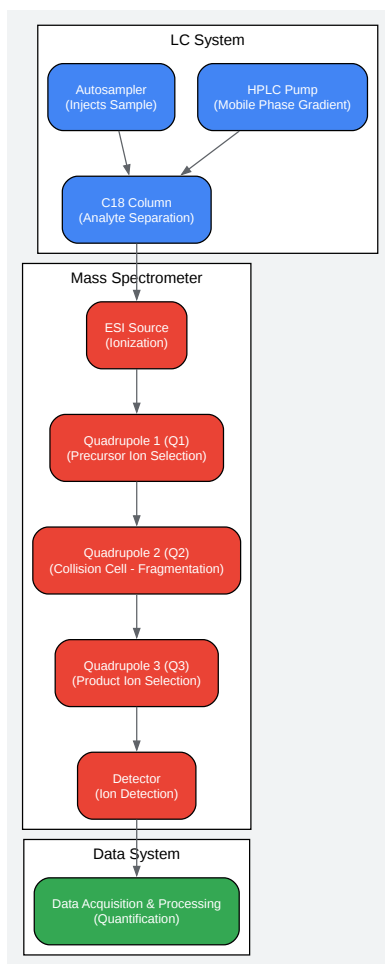
| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Abiraterone	350.3	156.1	70	47	46
Abiraterone-d4 (IS)	354.3	160.1	70	47	46
Abiraterone Decanoate	504.4	350.3	70	Optimize	Optimize
IS for Decanoate	Analyte-specific	Analyte-specific	70	Optimize	Optimize

Note: Cone Voltage and Collision Energy for **Abiraterone Decanoate** and its IS must be optimized experimentally.

## Visual Workflow for LC-MS/MS Analysis



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Caption: General workflow of the LC-MS/MS analytical system.

## Data and Performance Characteristics

The following tables summarize the expected performance characteristics of the method, validated according to regulatory guidelines.

Table 5: Calibration Curve and LLOQ

Analyte	Range	$r^2$	Weighting	LLOQ
Abiraterone	1 - 500 ng/mL	> 0.99	$1/x^2$	1 ng/mL[12] [13]

| **Abiraterone Decanoate** | 0.1 - 50 ng/mL | > 0.99 |  $1/x^2$  | 0.1 ng/mL |

Table 6: Accuracy and Precision (Representative Data)

Analyte	QC Level	Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
Abiraterone	Low	3	< 10%	95 - 105%	< 10%	95 - 105%
	Medium	250	< 8%	97 - 103%	< 8%	97 - 103%
	High	400	< 8%	97 - 103%	< 8%	97 - 103%
Abiraterone Decanoate	Low	0.3	< 12%	93 - 107%	< 12%	93 - 107%
	Medium	20	< 10%	95 - 105%	< 10%	95 - 105%
	High	40	< 10%	95 - 105%	< 10%	95 - 105%

Acceptance criteria are typically  $\pm 15\%$  ( $\pm 20\%$  at LLOQ) for accuracy and  $\leq 15\%$  ( $\leq 20\%$  at LLOQ) for precision.[4]

Table 7: Recovery and Matrix Effect

Analyte	QC Level	Extraction Recovery (%)	Matrix Effect (%)
Abiraterone	Low	70 - 85%	90 - 110%
	High	70 - 85%	90 - 110%
Abiraterone Decanoate	Low	75 - 90%	90 - 110%

| | High | 75 - 90% | 90 - 110% |



Table 8: Stability

Stability Condition	Duration	Result
Autosampler Stability (4°C)	72 hours	Stable
Bench-top Stability (Room Temp)	8 hours	Stable
Freeze-Thaw Stability (-80°C)	3 cycles	Stable
Long-term Stability (-80°C)	6 months	Stable

Note: Abiraterone has shown limited stability in fresh plasma at room temperature; processing samples promptly or using stabilizing agents like esterase inhibitors may be necessary.[9][12][13][16]

## Conclusion

The described LC-MS/MS method provides the necessary sensitivity, specificity, accuracy, and precision for the simultaneous quantification of **Abiraterone Decanoate** and its active metabolite Abiraterone in human plasma. The detailed protocols for sample preparation and analysis make this method suitable for regulated bioanalysis in support of clinical and preclinical pharmacokinetic studies.

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